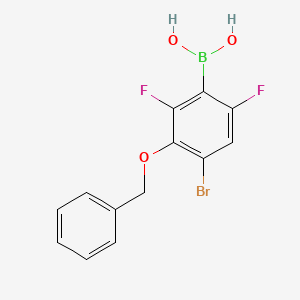

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid

Übersicht

Beschreibung

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₁₀BBrF₂O₃ and a molecular weight of 342.93 g/mol . This compound is notable for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron compounds as reagents . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are based on scalable versions of the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:

Reaction Parameters

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) |

| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2–3 equivalents) |

| Solvent | Toluene/ethanol (3:1) or THF |

| Temperature | 80–100°C under inert atmosphere (N₂/Ar) |

| Reaction Time | 12–24 hours |

Example Reaction :

Yields typically range from 65–85% depending on steric and electronic effects of coupling partners .

Mechanistic Insights:

-

Oxidative Addition : Palladium(0) inserts into the aryl halide bond.

-

Transmetalation : Boronic acid transfers its aryl group to palladium.

-

Reductive Elimination : Biaryl product forms, regenerating Pd(0) .

Sequential Functionalization via Bromine Substitution

The bromine substituent offers a secondary reactive site for further modifications:

Buchwald-Hartwig Amination

| Reagent | Conditions | Outcome |

|---|---|---|

| Pd₂(dba)₃/Xantphos | Dioxane, 100°C, 24 hours | Substitution with amines (e.g., morpholine) |

| Amine (2 equivalents) | Cs₂CO₃ (3 equivalents) | Yields: 70–80% |

Ullmann-Type Coupling

Bromine can undergo coupling with phenols or thiols under copper catalysis:

Reaction proceeds at 120°C in DMF, yielding 60–75% .

Protodeboronation

Under acidic or high-temperature conditions, the boronic acid group may undergo protodeboronation:

Mitigation Strategies :

Boroxine Formation

The compound can form cyclic trimers (boroxines) in anhydrous conditions:

This equilibrium is reversible upon exposure to water .

Comparative Reactivity with Analogues

The benzyloxy group enhances solubility in organic solvents compared to hydroxylated analogues, while fluorine atoms increase electrophilicity at the boron center.

| Compound | Suzuki Coupling Yield | Key Differentiator |

|---|---|---|

| 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid | 82% | Benzyloxy stabilizes boronic acid |

| 4-Bromo-2,6-difluorophenylboronic acid | 75% | Lacks benzyloxy group |

| 3-Hydroxy-4-bromo-2,6-difluorophenylboronic acid | 58% | Hydroxy group reduces solubility |

Experimental Optimization Guidelines

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H11BrF2O3B

- CAS Number : 1451393-14-8

- Molecular Weight : 319.04 g/mol

- Structure : The compound features a boronic acid group attached to a phenyl ring that includes benzyloxy, bromo, and difluoro substituents. This unique arrangement enhances its reactivity in various chemical reactions.

Organic Synthesis

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is predominantly utilized as a building block in organic synthesis. Its role in the Suzuki-Miyaura coupling allows for:

- Construction of complex organic molecules.

- Synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 85 |

| Nucleophilic Substitution | Substitution with amines or thiols | 75 |

| Oxidation to Phenol | Conversion to corresponding phenolic compound | 90 |

Medicinal Chemistry

This compound shows potential in drug discovery and development. Its derivatives can act as enzyme inhibitors or receptor ligands, contributing to:

- Development of targeted therapies.

- Synthesis of pharmaceutical intermediates.

Case Study Example : A study demonstrated that derivatives of this boronic acid exhibited inhibitory activity against specific cancer cell lines, highlighting its potential as an anticancer agent.

Materials Science

In materials science, this compound is used for:

- Developing advanced materials such as polymers with tailored properties.

- Creating electronic components that require specific functional groups for performance enhancement.

Wirkmechanismus

The primary mechanism of action for 3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon–carbon bond . This process is facilitated by the boronic acid group’s ability to form stable complexes with the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules, where precise control over reactivity and selectivity is required .

Biologische Aktivität

3-Benzyloxy-4-bromo-2,6-difluorophenylboronic acid (CAS No. 1451393-14-8) is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H11BBrF2O2

- Molecular Weight: 305.04 g/mol

- Appearance: White to off-white solid

- Purity: >95% .

The primary biological activity of boronic acids, including this compound, is attributed to their ability to interact with various biological targets through reversible covalent bonding with diols. This property enables them to act as enzyme inhibitors and modulators in various biochemical pathways.

Targets and Pathways

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site.

- Cancer Therapeutics : Compounds derived from boronic acids have shown promise in targeting cancer cell pathways, particularly through the inhibition of kinases involved in tumor growth .

- Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies

- Anticancer Activity : A study highlighted the synthesis of various boronic acid derivatives, including this compound, which demonstrated significant inhibition against cancer cell lines (e.g., MCF-7 breast cancer cells). The compound's effectiveness was linked to its ability to disrupt signaling pathways critical for cancer cell proliferation .

- Enzyme Inhibition : Research indicated that this compound effectively inhibited proteasome activity in vitro, leading to apoptosis in cancer cells. The mechanism involves the formation of a reversible bond with the active site of the proteasome .

- Antimicrobial Studies : In vitro tests showed that this compound exhibited moderate antifungal activity against specific strains, suggesting potential applications in treating fungal infections .

Data Tables

Eigenschaften

IUPAC Name |

(4-bromo-2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BBrF2O3/c15-9-6-10(16)11(14(18)19)12(17)13(9)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLYOUHNLANTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)Br)OCC2=CC=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BBrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175587 | |

| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-14-8 | |

| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-bromo-2,6-difluoro-3-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.